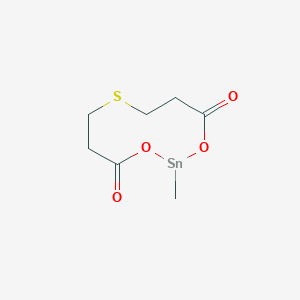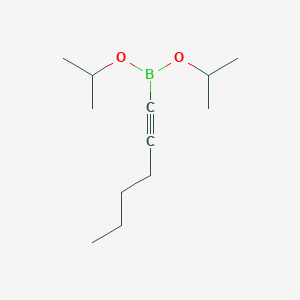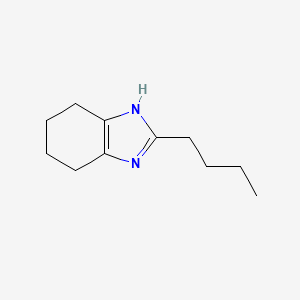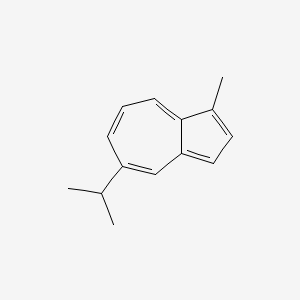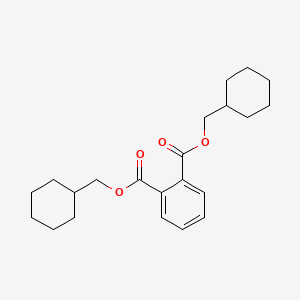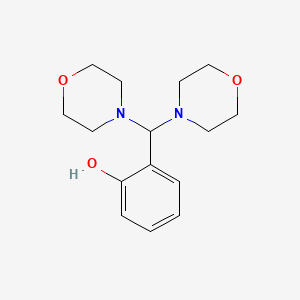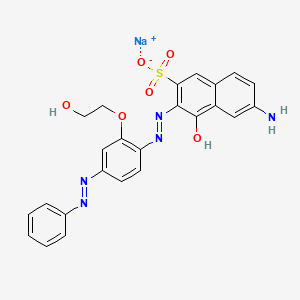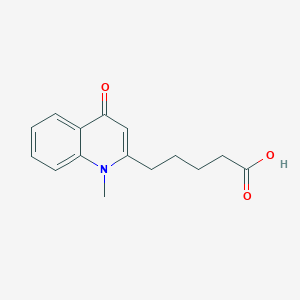
Vinyl tel-luride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl telluride is an organotellurium compound characterized by the presence of a vinyl group (CH=CH2) bonded to a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium with acetylene and 2-bromopyridine in the presence of potassium hydroxide (KOH), hydrazine hydrate, and hexamethylphosphoramide (HMPA) under acetylene pressure . Another method includes the coupling of vinylic tellurides with alkynes catalyzed by palladium dichloride, which can be performed under mild conditions with the aid of copper (II) chloride as an oxidizing agent .
Industrial Production Methods: Industrial production of vinyl telluride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Vinyl telluride undergoes various types of chemical reactions, including:
Oxidation: Vinyl telluride can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert vinyl telluride to tellurium-containing anions.
Substitution: Vinyl telluride can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with alkynes or aryl halides are common.
Major Products Formed:
Oxidation: Telluroxides and tellurones.
Reduction: Tellurium-containing anions.
Substitution: Enynes and enediynes.
Aplicaciones Científicas De Investigación
Vinyl telluride has a wide range of applications in scientific research:
Biology: Investigated for its potential neuroprotective effects against manganese-induced neurotoxicity.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as photovoltaic devices and semiconductors.
Mecanismo De Acción
The mechanism of action of vinyl telluride involves its ability to undergo tellurium-metal exchange reactions, forming reactive intermediates such as vinyllithiums and vinylcyanocuprates . These intermediates can participate in various organic transformations, leading to the formation of complex molecular structures. Additionally, vinyl telluride’s antioxidant properties contribute to its neuroprotective effects by reducing oxidative stress and modulating metal transport in biological systems .
Comparación Con Compuestos Similares
Vinyl telluride can be compared with other organotellurium compounds, such as:
Phenyl telluride: Similar in reactivity but differs in the nature of the organic group attached to tellurium.
Alkyl tellurides: Generally less reactive than vinyl telluride due to the absence of a double bond.
Aryl tellurides: Often used in similar applications but may exhibit different reactivity patterns due to the aromatic ring.
Uniqueness: Vinyl telluride’s unique reactivity, particularly in stereoselective synthesis and its potential neuroprotective properties, distinguishes it from other organotellurium compounds .
Propiedades
Fórmula molecular |
C2H3Te |
|---|---|
Peso molecular |
154.6 g/mol |
InChI |
InChI=1S/C2H3Te/c1-2-3/h2H,1H2 |
Clave InChI |
VDRDUOOPMBUTEV-UHFFFAOYSA-N |
SMILES canónico |
C=C[Te] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


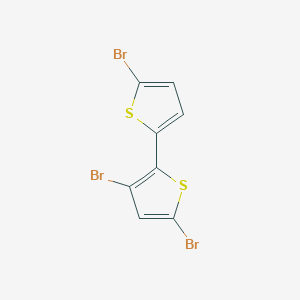
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
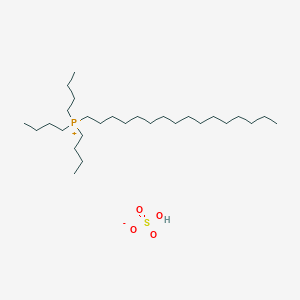
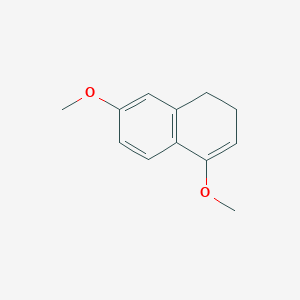
![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
